molecular formula C17H26ClNO B1243001 Pitolisant CAS No. 362665-56-3

Pitolisant

Katalognummer B1243001
CAS-Nummer: 362665-56-3
Molekulargewicht: 295.8 g/mol
InChI-Schlüssel: NNACHAUCXXVJSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pitolisant is an antagonist and inverse agonist at the histamine H3 receptor. It is used to treat excessive daytime sleepiness or cataplexy in adults with narcolepsy . It is available only with a doctor’s prescription .


Synthesis Analysis

Pitolisant is synthesized from piperidine and 1-bromo-3-chloropropane . The process is economically efficient and easily industrially scalable .


Molecular Structure Analysis

Pitolisant has a molecular formula of C17H26ClNO . It is a white or almost white crystalline powder .


Chemical Reactions Analysis

Pitolisant is quantified using a reverse phase high performance liquid chromatographic method . An Inertsil octa decyl silane column and photo diode array detector were employed for the quantification of Pitolisant at 268 nm .


Physical And Chemical Properties Analysis

Pitolisant hydrochloride is a white or almost white crystalline powder . More detailed physical and chemical properties are not available from the search results.

Wissenschaftliche Forschungsanwendungen

Neuropharmacology: Enhancing Cognitive Functions

Pitolisant acts as an H3 receptor antagonist/inverse agonist , which has been shown to modulate neuronal activity and regulate various brain functions such as wakefulness, motivation, energy balance, and learning and memory . By enhancing the release of histamine in the brain, it can improve cognitive functions, making it a potential treatment for cognitive impairments.

Neurology: Treatment of Narcolepsy

Approved in the EU and USA, Pitolisant is used for the treatment of narcolepsy, a condition characterized by excessive daytime sleepiness and cataplexy . It helps regulate the sleep-wake cycle, providing relief from the symptoms of this sleep disorder.

Psychiatric Research: Memory Consolidation and Retrieval

Research suggests that Pitolisant enhances memory consolidation and retrieval, which is crucial for learning processes . It has been found to restore the retrieval of forgotten memories long after the initial learning and forgetting phase, indicating its potential in treating memory-related disorders.

Epilepsy Research: Antiepileptic Effects

The antiepileptic effect of Pitolisant is another significant area of research. By influencing the activity of neurons in the perirhinal cortex, it has the potential to modulate neuronal population activity, which could contribute to controlling epileptic seizures .

Pharmacovigilance: Drug Safety and Adverse Effects

Studies have been conducted to assess the safety profile of Pitolisant, with a focus on its neuropsychiatric adverse effects, such as headache, insomnia, anxiety, and depression . Understanding these effects is crucial for the safe application of the drug in various treatments.

Sleep Medicine: Excessive Daytime Sleepiness in OSAS

Pitolisant is also being investigated for its effectiveness in treating excessive daytime sleepiness associated with obstructive sleep apnea syndrome (OSAS) . Its unique mechanism of action could offer a new approach to managing symptoms in patients with OSAS.

Pain Management: Musculoskeletal Pain

Clinical trials have reported that Pitolisant-treated patients experienced musculoskeletal pain, including conditions like arthralgia, back pain, and myalgia, at higher incidences than with placebo . This suggests a potential application in understanding and managing pain syndromes.

Adherence Interventions: CPAP Therapy

Research into Pitolisant includes its impact on continuous positive airway pressure (CPAP) adherence interventions . By potentially improving wakefulness and reducing daytime sleepiness, Pitolisant may help patients better adhere to CPAP therapy, which is critical for treating conditions like sleep apnea.

Safety and Hazards

Pitolisant may cause difficulty sleeping, nausea, and feeling worried . It is contraindicated in patients with known hypersensitivity to pitolisant or any component of the formulation . It is also contraindicated in patients with severe hepatic impairment .

Zukünftige Richtungen

Pitolisant may decrease your sleepiness, but it will not cure your sleep disorder. It may take 8 weeks or longer before you feel the full benefit of Pitolisant . The therapeutic effectiveness of Pitolisant was comparable to that of modafinil . Several histamine-3 receptor antagonists are currently in development for a variety of clinical indications .

Wirkmechanismus

Target of Action

Pitolisant primarily targets the histamine H3 receptor . This receptor subtype mediates the signals of histamine, a neurotransmitter, in the central nervous system and peripheral nervous system . The histamine H3 receptor plays a crucial role in maintaining wakefulness .

Mode of Action

Pitolisant acts as a high-affinity competitive antagonist and an inverse agonist at the human histamine H3 receptor . It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops . By blocking histamine autoreceptors, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters in the brain .

Biochemical Pathways

The histamine H3 receptor negatively regulates histamine release and synthesis . Pitolisant, by acting as an antagonist and inverse agonist, prevents the binding of endogenous histamine at the H3 receptor and produces a response opposite to that of endogenous histamine at the receptor . This leads to enhanced histaminergic activity in the brain .

Pharmacokinetics

It is known that pitolisant is administered orally .

Result of Action

Pitolisant influences the activity of a subset of neurons by increasing the synchronous activity and modifying the population activity . It increases the activity of some neurons while decreasing the activity of others without affecting the mean neuronal activity across neurons . This results in an overall enhancement of wakefulness and alertness .

Action Environment

The action of Pitolisant can be influenced by various environmental factors. It is known that the activity of histamine neurons and release of histamine are dynamically modulated by the arousal state , which could potentially influence the action of Pitolisant.

Eigenschaften

IUPAC Name

1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26ClNO/c18-17-9-7-16(8-10-17)6-4-14-20-15-5-13-19-11-2-1-3-12-19/h7-10H,1-6,11-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNACHAUCXXVJSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCOCCCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30957654
Record name Pitolisant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Signalling of histaminergic neurons plays a key role in activating the arousal system with widespread projections to the whole brain via activating orexin receptors. Narcolepsy is characterized by insufficient neurotransmission by orexins, or hypocretins, which are excitatory peptides released by neurons located from the lateral hypothalamus. These neurons project to aminergic neurons, such as histaminergic or noradrenergic neurons, that are responsible for the effects of orexin and control of wakefulness. Histamine H3 receptors are presynaptic inhibitory autoreceptors that are located in the cerebral cortex, hypothalamus, hippocampus, and basal ganglia. H3 receptors promote the re-uptake of histamine at synaptic terminals and attenuate further histamine release into the synapse. By blocking H3 autoreceptors and increasing the levels of histamine transmitters at the synapse, pitolisant enhances the activity of histaminergic neurons and promotes wakefulness. Inverse agonism of pitolisant at H3 receptors also leads to enhanced synthesis and release of endogenous histamine over the basal level. Pitolisant acts as a high-affinity competitive antagonist (Ki 0.16 nM) and as an inverse agonist (EC50 1.5 nM) at the human H3 receptor and mediates its pharmacological action at the presynaptic level. It is thought to bind to the antagonist binding site of the H3 receptor, which is located within the transmembrane core just below the extracellular loops. Piperidines form a salt bridge with Glu206 in the membrane-spanning segment, and the hydroxyl of Tyr374 is H-bonded with the central oxygen of piperidine. Pitolisant displays high selectivity for H3 receptors compared to other histamine receptor subtypes. Pitolisant also modulates acetylcholine, noradrenaline and dopamine release in the brain by increasing the levels of neurotransmitters but does not increase dopamine release in the stratal complex, including the nucleus accumbens. At lower nanomolar concentrations, pitolisant acts as an inverse agonist at H3 receptors and enhances the release of endogenous histamine over the basal level.
Record name Pitolisant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pitolisant

CAS RN

362665-56-3
Record name Pitolisant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=362665-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pitolisant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0362665563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitolisant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11642
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pitolisant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30957654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PITOLISANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BC83L4PIY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

According to the method disclosed in EP-982300, Example 78, sodium 3-piperidinopropanolate (2.127 kg; 12.88 mol), 3-(4-chlorophenyl)propyl mesylate (1.121 kg; 4.51 mol) and 0.322 mol of 15-crown-5 in 4.5 kg of dry toluene were refluxed for 4 hours. The solvent was evaporated and the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10)). The obtained oil was distilled in a fractionating equipment at reduced pressure (0.3-0.7 mmHg) and with a heating jacket at 207-210° C. The head fractions and the distilled fraction at 0.001-0.010 mmHg with a jacket temperature of 180-200° C. were collected. The obtained oil (1.0 kg; 3.38 mol) corresponds to 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine. Yield 75%.
Name
sodium 3-piperidinopropanolate
Quantity
2.127 kg
Type
reactant
Reaction Step One
Quantity
1.121 kg
Type
reactant
Reaction Step Two
Quantity
0.322 mol
Type
reactant
Reaction Step Three
Quantity
4.5 kg
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Sodium 3-piperidinopropanolate (20 mmol), 7 mmol of 3-(4-chlorophenyl)propyl-mesylate, and 0.5 mmol of 15-crown-5 in 30 ml of dry toluene were refluxed for 4 hours. The solvent was evaporated and the residue purified by column chromatography on silica gel (eluent: methylene chloride/methanol (90/10)). After removing the solvent under reduced pressure the residue was crystallized with oxalic acid from diethyl ether/ethanol.
Name
Sodium 3-piperidinopropanolate
Quantity
20 mmol
Type
reactant
Reaction Step One
Name
3-(4-chlorophenyl)propyl-mesylate
Quantity
7 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pitolisant
Reactant of Route 2
Reactant of Route 2
Pitolisant
Reactant of Route 3
Reactant of Route 3
Pitolisant
Reactant of Route 4
Reactant of Route 4
Pitolisant
Reactant of Route 5
Reactant of Route 5
Pitolisant
Reactant of Route 6
Reactant of Route 6
Pitolisant

Q & A

A: Pitolisant acts as a potent and highly selective histamine H3-receptor antagonist/inverse agonist. [, , , , , ] It binds to the H3 receptor, blocking the action of histamine and decreasing the inhibition of histamine release in the brain. [, , , ] This results in increased histaminergic neurotransmission, which promotes wakefulness. [, , , ]

A: By increasing histamine levels, Pitolisant indirectly influences the activity of other neurotransmitter systems involved in wakefulness and alertness, including acetylcholine, norepinephrine, and dopamine. [, , ] This multifaceted action contributes to its therapeutic effects in narcolepsy. [, ]

A: The molecular formula of Pitolisant is C17H24ClNO • HCl, and its molecular weight is 332.7 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic analysis, one study mentions the use of High-Performance Liquid Chromatography (HPLC) with a Photo Diode Array (PDA) detector at 268 nm for Pitolisant quantification. []

A: One study subjected Pitolisant formulations to stress testing under various conditions. [] While the exact conditions are not elaborated on, the study mentions the emergence of minor degradation products. [] This suggests the need for appropriate formulation strategies to ensure stability.

A: While the provided research doesn't detail specific formulation strategies, it does emphasize the importance of formulation for drug stability. [] Further research into different formulation approaches could potentially optimize Pitolisant's delivery and efficacy.

A: Pitolisant's relatively long half-life of around 10 hours [] allows for once-daily dosing. [, , , , , , , , , , , , , ] Its slow elimination contributes to its sustained therapeutic effects on excessive daytime sleepiness. [, , , , , , , , , , , , , ]

A: Yes, Pitolisant demonstrates significant brain penetration. [] A study using a rat model found measurable concentrations of Pitolisant in brain tissue after oral administration. [] This brain penetration is essential for its central action on histamine H3 receptors. []

A: Yes, preclinical studies have investigated the effects of Pitolisant in animal models. [] One study compared its effects to amphetamine, modafinil, and solriamfetol in various in vivo models. [] Unlike the other drugs, Pitolisant did not produce hyperlocomotion, behavioral sensitization, or hypophagia, suggesting a distinct pharmacological profile. []

A: Several randomized controlled trials have demonstrated the efficacy and safety of Pitolisant in treating excessive daytime sleepiness (EDS) and cataplexy in adults with narcolepsy. [, , , , , , , , , , , , , ] These trials, including HARMONY-1 and HARMONY-CTP, showed significant improvements in subjective and objective measures of sleepiness and cataplexy frequency compared to placebo. [, , , , , , , , , , , , , ] Additionally, real-world studies and expanded access programs have further supported its clinical benefit and safety profile. [, , ]

A: While the focus is on the scientific aspects, it's important to acknowledge that like all medications, Pitolisant can cause side effects. [, , , , , , ] The most common ones reported in clinical trials include headache, insomnia, nausea, and anxiety. [, , , , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.